molecular formula C12H16F3N3O2 B2396633 ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1797236-26-0

ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No. B2396633
CAS RN: 1797236-26-0
M. Wt: 291.274
InChI Key: CZRTZNPNQACUFI-UHFFFAOYSA-N
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Description

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, also known as ETC-159, is a small molecule inhibitor of the enzyme Smoothened (Smo) that plays a crucial role in the Hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in embryonic development and tissue homeostasis, and its dysregulation has been linked to various human cancers.

Scientific Research Applications

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has been extensively studied for its potential as a therapeutic agent in various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. Preclinical studies have shown that this compound can inhibit the growth of Smo-dependent tumors and sensitize them to chemotherapy. This compound has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as MEK inhibitors and immune checkpoint inhibitors.

Advantages and Limitations for Lab Experiments

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the Hh signaling pathway. This compound has also been shown to be a potent and selective inhibitor of Smo, making it a useful tool for studying the role of Smo in cancer biology. However, this compound has some limitations, including its relatively low solubility and the potential for off-target effects.

Future Directions

There are several future directions for research on ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate. One area of interest is the development of more potent and selective Smo inhibitors. Another area of interest is the identification of biomarkers that can predict response to Smo inhibitors, which could help to personalize cancer treatment. Additionally, there is interest in exploring the potential of Smo inhibitors in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the role of the Hh signaling pathway in other diseases, such as fibrosis and cardiovascular disease.

Synthesis Methods

Ethyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the intermediate 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid, which is then converted to the final product this compound through a series of reactions involving coupling, protection, and deprotection steps. The synthesis of this compound has been described in detail in a patent application filed by Novartis Pharmaceuticals.

properties

IUPAC Name

ethyl N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-2-20-11(19)16-5-6-18-9(8-3-4-8)7-10(17-18)12(13,14)15/h7-8H,2-6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRTZNPNQACUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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